N1-[4-(Phenylmethoxy)phenyl]-D-glutamine
Description
N1-[4-(Phenylmethoxy)phenyl]-D-glutamine is a synthetic derivative of the amino acid glutamine, characterized by a 4-(phenylmethoxy)phenyl group substituted at the N1 position of the D-glutamine backbone. Its molecular formula is C₁₈H₂₀N₂O₄, with a molecular weight of 328.36 g/mol.
Structurally, the 4-(phenylmethoxy)phenyl group introduces steric bulk and aromatic π-system interactions, which may influence binding to biological targets. Evidence suggests its association with drug development programs targeting Leukotriene A4 Hydrolase (LTA4H), an enzyme involved in inflammatory pathways . The D-configuration of glutamine may confer metabolic stability compared to its L-enantiomer, as D-amino acids are less susceptible to enzymatic degradation in vivo.
Properties
Molecular Formula |
C18H20N2O4 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-amino-5-oxo-5-(4-phenylmethoxyanilino)pentanoic acid |
InChI |
InChI=1S/C18H20N2O4/c19-16(10-11-17(21)22)18(23)20-14-6-8-15(9-7-14)24-12-13-4-2-1-3-5-13/h1-9,16H,10-12,19H2,(H,20,23)(H,21,22) |
InChI Key |
IYYBWKOXCQKLHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Backbone and Stereochemistry
- D-Glutamine vs. L-Glutamine : The D-enantiomer (target compound) may exhibit enhanced metabolic stability compared to L-glutamine derivatives, which are more prone to enzymatic cleavage. This could prolong its half-life in therapeutic applications .
- Aspartamine vs. Glutamine: Aspartamine (shorter side chain: -CH₂COOH vs.
Substituent Effects
- 4-(Phenylmethoxy)phenyl vs.
- Nervonoyl Group: The long-chain fatty acyl substituent in N-Nervonoyl Glutamine suggests a role in lipid-rich environments, contrasting with the synthetic aromatic focus of the target compound .
Research Findings
- Stereochemical Impact: In preclinical studies, D-amino acid-based compounds often show reduced proteolytic degradation, suggesting that the target compound’s D-configuration may improve bioavailability compared to its L-glutamine counterpart .
- Substituent Optimization : The 4-(phenylmethoxy)phenyl group’s bulk may hinder off-target interactions, as seen in analogous azo-platinum complexes where aromatic substituents modulated anticancer activity .
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